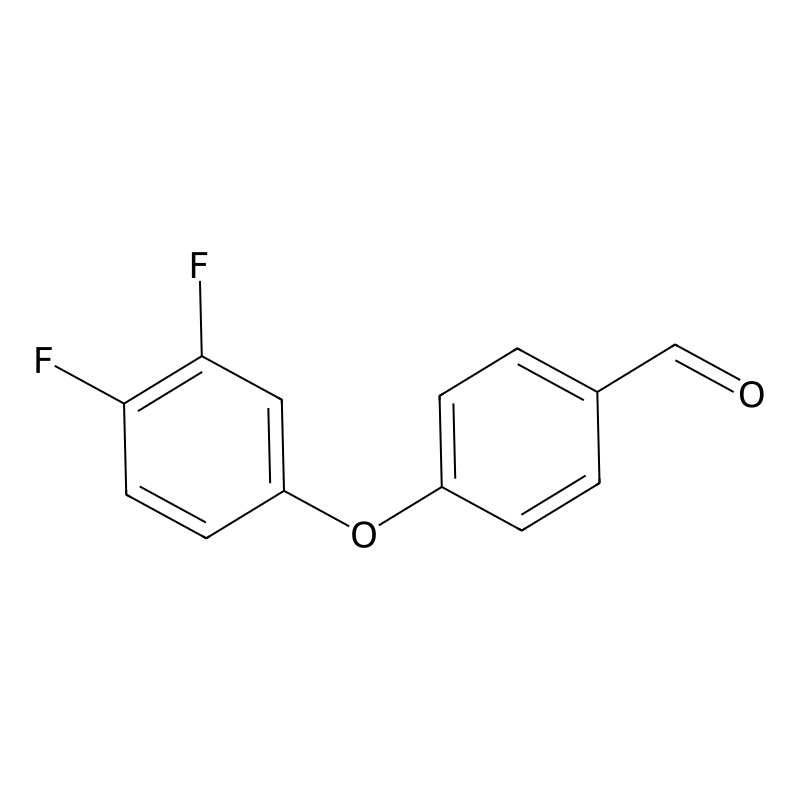

4-(3,4-Difluorophenoxy)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antibiotic Evaluation

Scientific Field: Medicinal Chemistry

Application Summary: Benzaldehyde and its analogues have been used in the design, synthesis, and evaluation of novel antibiotic compounds.

Methods of Application: Various substituted acetophenones, propiophenones, and 4-(Diphenylamino) benzaldehyde were combined using the Aldol condensation reaction to obtain novel triphenylamine chalcones.

Results: All synthesized compounds showed marked antimicrobial activity against the tested microorganisms. All the synthesized compounds showed minimum bactericidal concentration and minimum fungicidal concentration (MBC/MFC) effect against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Candida albicans, and Aspergillus niger at 50 µg/ml.

Antibiotic Modulator

Scientific Field: Biological Chemistry

Application Summary: Benzaldehyde has been evaluated as an antibiotic modulator.

Methods of Application: The broth microdilution tests determined the minimum inhibitory concentration (MIC) of benzaldehyde alone and in association with antibiotics and ethidium bromide (EtBr).

Results: There was an association of norfloxacin and ciprofloxacin with benzaldehyde, from 64 μg/mL to 32 μg/mL of ciprofloxacin in the strain K6028 and from 256 μg/mL to 128 μg/mL of norfloxacin in the strain 1199B. In addition, benzaldehyde had a toxic effect on flies.

Synthesis of Novel Benzaldehyde Derivatives

Scientific Field: Organic Chemistry

Application Summary: A series of novel benzaldehyde derivatives containing 1,3,4-thiadiazole were prepared in high yield from 4-fluorobenzaldehyde and 2-amino-5-substituted-1,3,4-thiadiazole.

Methods of Application: The products were characterized by determination of melting point, elemental analysis, and UV–visible, IR, 1 H NMR, and 13 C NMR spectroscopy.

4-(3,4-Difluorophenoxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde functional group attached to a phenoxy group that contains two fluorine atoms at the 3 and 4 positions of the aromatic ring. Its molecular formula is CHFO, and it has a CAS number of 486449-90-5. This compound exhibits unique chemical properties due to the presence of the difluorophenoxy moiety, which can influence its reactivity and interactions in various chemical environments.

- Nucleophilic Substitution: The electrophilic carbon in the aldehyde group can be attacked by nucleophiles, leading to various substituted products.

- Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or related compounds.

These reactions highlight the versatility of 4-(3,4-Difluorophenoxy)benzaldehyde in organic synthesis.

The synthesis of 4-(3,4-Difluorophenoxy)benzaldehyde typically involves several steps:

- Starting Material Preparation: The synthesis often begins with commercially available 3,4-difluorophenol.

- Formation of Phenoxy Group: The phenol can be converted into a phenoxy compound through reaction with a suitable electrophile.

- Aldehyde Introduction: Finally, the introduction of the aldehyde functionality can be achieved through formylation reactions, such as the Vilsmeier-Haack reaction or using other formylating agents like chloromethyl methyl ether.

These methods allow for the efficient production of 4-(3,4-Difluorophenoxy)benzaldehyde in laboratory settings.

4-(3,4-Difluorophenoxy)benzaldehyde has potential applications in various fields:

- Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound in drug discovery processes.

- Material Science: Its properties could be explored for use in polymers or other materials requiring specific chemical characteristics.

- Agricultural Chemicals: Similar compounds are often investigated for their efficacy as agrochemicals or pesticides.

Interaction studies are crucial for understanding how 4-(3,4-Difluorophenoxy)benzaldehyde behaves in biological systems. While detailed studies specifically on this compound are scarce, research on related compounds indicates that fluorinated phenolic compounds can interact with various biological targets including enzymes and receptors. These interactions may lead to enhanced activity compared to non-fluorinated analogs due to increased lipophilicity and altered electronic properties.

Several compounds share structural similarities with 4-(3,4-Difluorophenoxy)benzaldehyde. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 4-(2-Fluorophenoxy)benzaldehyde | Contains one fluorine atom | May exhibit different reactivity patterns |

| 4-(3-Chlorophenoxy)benzaldehyde | Contains chlorine instead of fluorine | Different electronic effects |

| 4-(3,5-Difluorophenoxy)benzaldehyde | Contains two fluorine atoms at different positions | Unique steric and electronic properties |

| 4-(Fluorophenoxy)benzaldehyde | Contains one fluorine atom | Less sterically hindered than difluoro variant |

The presence of two fluorine atoms at specific positions in 4-(3,4-Difluorophenoxy)benzaldehyde contributes to its distinct chemical behavior compared to its analogs. These differences may affect its solubility, reactivity, and interaction with biological systems.